molecular formula C16H20F3N5O B2554973 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2198373-39-4

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2554973
CAS No.: 2198373-39-4
M. Wt: 355.365
InChI Key: MJTSIODURUSDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine core substituted with a trifluoromethyl group at position 6 and a methoxy-linked piperidine moiety bearing a 1,2,3-triazole ring via an ethyl spacer. The triazole group, a hallmark of "click chemistry" , enhances metabolic stability and facilitates hydrogen bonding, making it relevant for pharmaceutical or agrochemical applications. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-triazole formation . While direct bioactivity data for this compound is absent in the provided evidence, triazole-containing analogs are widely explored for antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(21-14)25-12-13-4-7-23(8-5-13)10-11-24-9-6-20-22-24/h1-3,6,9,13H,4-5,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTSIODURUSDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives ()
  • Key Features : Contains pyridine and triazole moieties but embedded within a fused pyrrolo-thiazolo-pyrimidine scaffold.
  • Synthesis : Prepared via condensation of pyridine precursors in DMF, differing from the CuAAC route used for the target compound .
  • Applications : Complex heterocycles like these are often investigated for optical materials or multitarget kinase inhibition.
Compound B : 1-[4-Methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)(phenyl)methylene]-1-piperidinyl}-1,2-ethanedione ()
  • Key Features : Shares a triazole and piperidine group but incorporates a pyrrolo-pyridine core and a ketone-functionalized side chain.
  • Synthesis : Likely involves multi-step coupling reactions, contrasting with the modular CuAAC approach .
  • Applications : Such structures may target enzyme active sites due to planar aromatic systems and polar substituents.
Compound C : 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine ()
  • Key Features : Pyrimidine core with dual trifluoromethyl groups and a bi-pyrazole substituent.
  • Synthesis : Unclear from evidence but may involve nucleophilic substitution or palladium-catalyzed coupling.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Potential Applications References
Target Compound Pyridine -CF₃, methoxy-piperidine-triazole CuAAC Pharmaceuticals, agrochemicals
Compound A Fused pyrrolo-thiazolo-pyrimidine Triazole, chlorophenyl, methoxyphenyl Condensation in DMF Kinase inhibition, materials
Compound B Pyrrolo-pyridine Triazole, piperidine, methyl-pyrazole Multi-step coupling Enzyme inhibition
Compound C Pyrimidine Dual -CF₃, bi-pyrazole, methoxyphenyl Unspecified Agrochemicals

Critical Analysis

  • Synthetic Flexibility : The target compound benefits from CuAAC’s modularity, enabling rapid diversification , whereas Compounds A and B require laborious multi-step syntheses .
  • Bioactivity Potential: The trifluoromethyl group in the target compound and Compound C improves membrane permeability, but Compound C’s pyrimidine core may offer better DNA-intercalation properties .
  • Structural Complexity : Compound A’s fused heterocycles could enhance binding affinity but may reduce synthetic yield compared to the target’s simpler architecture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.